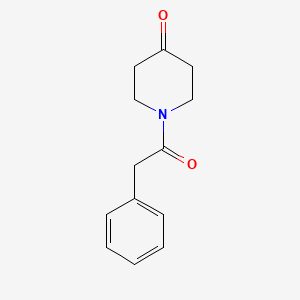

1-(2-PHENYLACETYL)PIPERIDIN-4-ONE

Description

Historical Context and Significance in Heterocyclic Chemistry Research

The history of 1-(2-phenylacetyl)piperidin-4-one is intrinsically linked to the broader development and understanding of piperidine-containing compounds. The piperidine (B6355638) motif is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals. chemrevlett.comnih.gov Consequently, the synthesis and derivatization of piperidones, including the 4-piperidone (B1582916) core of the title compound, have been a focal point of research for decades. chemrevlett.comijpsr.com

While a specific, detailed historical narrative for this compound as a standalone compound is not extensively documented in early literature, its significance emerged prominently as a key intermediate in the synthesis of various complex molecules. Synthetic chemists have long recognized the utility of the piperidin-4-one scaffold as a versatile starting material for constructing a wide range of biologically active compounds. ingentaconnect.combenthamdirect.comijprajournal.com The introduction of the N-phenylacetyl group provides a strategic modification that influences the compound's reactivity and potential for further elaboration.

Structural Attributes and Their Implications for Synthetic Strategy and Reactivity

The molecular architecture of this compound is characterized by several key features that dictate its chemical behavior and synthetic utility. The central piperidin-4-one ring, a six-membered heterocycle containing a nitrogen atom and a ketone functional group, is the cornerstone of its structure. fluorochem.co.uk The nitrogen atom is acylated with a phenylacetyl group, introducing an amide linkage and a phenyl ring.

The presence of the ketone at the 4-position of the piperidine ring is a site of significant reactivity. It can readily undergo nucleophilic addition reactions, providing a handle for introducing a wide variety of substituents. researchgate.net Furthermore, the protons on the carbons alpha to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

The N-phenylacetyl group also plays a crucial role in the molecule's reactivity. The amide bond is generally stable but can be cleaved under specific conditions. The presence of this group also influences the conformational preferences of the piperidine ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for confirming the structure and purity of this compound and its derivatives. nih.govwisc.edursc.orgyoutube.comwvu.edu

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 19202-11-0 fluorochem.co.uk |

| Molecular Formula | C13H15NO2 uni.lu |

| Molecular Weight | 217.27 g/mol sigmaaldrich.com |

| IUPAC Name | This compound fluorochem.co.uk |

| Canonical SMILES | C1CN(CCC1=O)C(=O)CC2=CC=CC=C2 uni.lu |

| InChI Key | JDUBKUFIMVRPFG-UHFFFAOYSA-N uni.lu |

Overview of Research Trajectories for Piperidin-4-one Derivatives in Academic Chemistry

The piperidin-4-one scaffold, as exemplified by this compound, has served as a prolific starting point for the synthesis of a diverse array of compounds with significant biological activities. chemrevlett.comijpsr.com Academic research has extensively explored the derivatization of this core structure to generate libraries of molecules for screening against various therapeutic targets.

Research has shown that derivatives of piperidin-4-one exhibit a wide spectrum of pharmacological properties, including analgesic, antimicrobial, and anticancer activities. nih.govlongdom.org For instance, the synthesis of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs has yielded compounds with selective toxicity for malignant cells. nih.gov The ability to readily modify the piperidin-4-one core at the nitrogen atom, the ketone, and the alpha-carbons allows for the systematic exploration of structure-activity relationships.

The development of novel synthetic methodologies to access functionalized piperidin-4-ones remains an active area of research. osi.lvwisdomlib.orgacs.orgnih.gov These methods often focus on achieving high levels of stereoselectivity and efficiency, which are crucial for the synthesis of complex and enantiomerically pure drug candidates. The versatility of the piperidin-4-one scaffold ensures its continued importance in the field of medicinal chemistry and drug discovery.

Table 2: Examples of Research on Biologically Active Piperidin-4-one Derivatives

| Derivative Class | Biological Activity Investigated | Reference |

| 3,5-bis(benzylidene)piperidin-4-ones | Cytotoxicity against cancer cell lines | nih.gov |

| N-acyl-piperidin-4-ones | Conformational analysis and potential biological properties | rasayanjournal.co.insphinxsai.com |

| 2,6-diphenyl-piperidin-4-ones | Synthesis and various biological applications | ingentaconnect.combenthamdirect.com |

| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | Antimicrobial activity | longdom.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylacetyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-6-8-14(9-7-12)13(16)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUBKUFIMVRPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-11-0 | |

| Record name | 1-(2-phenylacetyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Phenylacetyl Piperidin 4 One

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 1-(2-phenylacetyl)piperidin-4-one often rely on robust, multi-step sequences that provide a reliable, albeit sometimes lengthy, pathway to the target molecule.

Multi-Step Synthesis Protocols and Reaction Sequence Analysis

A prevalent and historically significant route to this compound is the N-acylation of a piperidine (B6355638) precursor. A common strategy involves the acylation of 4-anilinopiperidine (4-AP) with an appropriate acylating agent like propionyl chloride or propionic anhydride. un.org An alternative, widely-used method is the Dieckmann cyclization of aminodicarboxylate esters, which is a multi-step procedure influenced by several parameters. researchgate.net This process typically involves the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation. researchgate.net

Another established protocol begins with the reductive amination of 1-boc-4-piperidone (B14923) and aniline (B41778) to produce 1-Boc-4-AP. un.org This intermediate is then acylated, and the Boc protecting group is subsequently removed. The resulting norfentanyl is then N-alkylated to yield the final product. un.org The use of a benzyl (B1604629) group as a protecting group on the piperidine nitrogen is a similar strategy. un.org

The sequence of these reactions is critical. For instance, in syntheses starting from 4-piperidone (B1582916), protecting the ketone is often the first step to prevent unwanted side reactions during the subsequent N-acylation step. The acylation must precede any final deprotection to ensure the desired functionality is installed correctly.

Convergent and Divergent Synthesis Strategies for Scaffold Construction

Both convergent and divergent synthetic strategies are employed to construct the this compound scaffold, offering flexibility and efficiency.

A divergent synthesis starts from a common intermediate that is systematically modified to create a library of related compounds. nih.govclockss.org For this compound, 4-piperidone itself serves as an excellent divergent starting point. nih.govnih.gov From this single precursor, a wide array of N-acyl or N-alkyl groups can be introduced, allowing for the efficient production of numerous analogs for structure-activity relationship studies. nih.govnih.gov For instance, various N-acyl-3,5-bis(ylidene)-4-piperidones have been synthesized from the corresponding N-unsubstituted piperidones. nih.gov This strategy is invaluable in medicinal chemistry for exploring the chemical space around a core scaffold. nih.govclockss.org

Modernized and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have led to more efficient, selective, and environmentally friendly methods for producing this compound.

Catalytic Strategies for Efficient and Selective Synthesis

Modern synthetic routes increasingly rely on catalysis to improve efficiency and selectivity. Catalytic approaches can offer milder reaction conditions, reduce waste, and in some cases, enable enantioselective transformations. For the synthesis of piperidines, methods like N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex have been developed. organic-chemistry.org

In the context of N-acylation, which is a key step in synthesizing the target molecule, catalytic methods are being explored to avoid the use of stoichiometric and often hazardous reagents. researchgate.net For example, the kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation using chiral catalysts. acs.org While direct catalytic synthesis of this compound is an area of ongoing research, the principles of catalytic N-acylation are highly relevant. researchgate.net The use of Lewis acids, such as boron trifluoride diethyl etherate, has been shown to facilitate the acylation of amine compounds. rsc.org

Green Chemistry Principles in Synthetic Design and Execution

Green chemistry principles are increasingly being incorporated into the synthesis of piperidone derivatives to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents and reaction media. For example, deep eutectic solvents (DES), such as those made from glucose-urea or choline (B1196258) chloride-glucose, have been successfully used as effective and inexpensive reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are often biodegradable and have low toxicity, offering a greener alternative to volatile organic compounds.

Microwave-assisted synthesis in aqueous media represents another green approach, often leading to shorter reaction times and higher yields. nih.gov The one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium is an example of an efficient and green cyclocondensation. organic-chemistry.org Atom economy is also a key consideration, favoring reactions like the double aza-Michael addition to access 4-piperidone building blocks, which is a concise and high-yielding atom-efficient method. nih.gov

Continuous Flow and Automated Synthesis Implementations

Continuous flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, including piperidines. nih.govresearchgate.net This technology offers significant advantages over traditional batch synthesis, such as enhanced safety, improved heat and mass transfer, and the ability for seamless automation and scale-up. organic-chemistry.orgrsc.org

The synthesis of N-substituted piperidines has been demonstrated in continuous flow systems. nih.govmdpi.com For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines within minutes. organic-chemistry.org Flow electrochemistry has also been utilized for the efficient and scalable synthesis of N-substituted piperidines. nih.gov These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purity. The development of flow systems for N-acylation reactions could be directly applicable to the synthesis of this compound, potentially enabling a safer and more efficient manufacturing process. rsc.orgmdpi.com

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. deanfrancispress.comscitepress.org This approach involves breaking key chemical bonds, known as disconnections, to reveal potential synthetic pathways. For the this compound framework, the analysis primarily focuses on the most chemically logical disconnection: the cleavage of the amide bond.

The structure of this compound contains a tertiary amide linking a phenylacetyl group to a piperidin-4-one ring. The carbon-nitrogen (C-N) bond of the amide is the most logical point for the primary retrosynthetic disconnection. This is a common and reliable strategy in the synthesis of amides. deanfrancispress.com This disconnection simplifies the molecule into two key synthetic precursors: a phenylacetyl synthon and a piperidin-4-one synthon.

The synthetic equivalents for these synthons are phenylacetic acid (or its activated derivatives, such as phenylacetyl chloride) and 4-piperidone, respectively. incb.orgun.org This primary disconnection provides a clear and direct blueprint for the forward synthesis, which would involve an amidation reaction between these two components.

| Target Molecule | Disconnection | Precursors (Synthetic Equivalents) |

| This compound | Amide C-N Bond | Phenylacetic Acid and 4-Piperidone |

Further analysis delves into the synthesis of the piperidin-4-one core itself, which is a versatile building block in medicinal chemistry. researchgate.netkcl.ac.uk The piperidine moiety is found in numerous bioactive compounds, making its synthesis a critical area of research. kcl.ac.uk Several established methods exist for constructing the piperidin-4-one ring system, each starting from simpler acyclic precursors.

Key Synthetic Strategies for the Piperidin-4-one Core:

Dieckmann Condensation: This classical method involves the intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the cyclic ketone. researchgate.net The synthesis of a related compound, 1-(2-phenethyl)-4-piperidone, utilizes this reaction, highlighting its applicability to piperidone synthesis. researchgate.net

Petrenko-Kritschenko Piperidone Synthesis: This is a multi-component reaction that condenses an amine, a β-dicarbonyl compound, and an aldehyde to form the 2,6-disubstituted piperidone ring in a single step. epo.org

Aza-Michael Addition: Modern synthetic approaches often employ tandem reactions. An aza-Michael addition using a primary amine (like benzylamine) and a divinyl ketone derivative can efficiently construct the N-substituted 4-piperidone skeleton. kcl.ac.uk

These varied approaches to the piperidin-4-one core offer flexibility in synthetic design, allowing for the introduction of different substituents on the ring if desired. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. google.com

| Synthetic Method | Precursor Type | Key Starting Materials Example | Reference |

| Dieckmann Condensation | Acyclic Diester | Diethyl ester of N-(2-carbomethoxyethyl)phenethylamine | researchgate.net |

| Petrenko-Kritschenko Synthesis | Aldehyde, Amine, β-Dicarbonyl | Benzaldehyde, Ammonia, Acetone-dicarboxylic ester | epo.org |

| Aza-Michael Addition | Divinyl Ketone, Primary Amine | Divinyl ketone, Benzylamine | kcl.ac.uk |

The retrosynthetic analysis, therefore, establishes a convergent and logical pathway to this compound. The synthesis converges by preparing the two main fragments, phenylacetic acid and 4-piperidone, separately and then joining them in a final amidation step. Phenylacetic acid is a readily available commercial reagent, while 4-piperidone can be synthesized through various established and robust chemical transformations. incb.org

Elucidation of Reaction Chemistry and Mechanistic Pathways of 1 2 Phenylacetyl Piperidin 4 One

Reactivity at the Ketone Functionality

The ketone group at the C-4 position of the piperidine (B6355638) ring is a primary site for various chemical reactions. Its reactivity is influenced by both the steric and electronic environment of the bicyclic system.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org The outcome of these reactions can be either reversible or irreversible, largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com

Common nucleophilic addition reactions involving 1-(2-phenylacetyl)piperidin-4-one and related N-substituted piperidin-4-ones include:

Imine and Enamine Formation: Reaction with primary amines leads to the formation of imines, while secondary amines yield enamines. These reactions are crucial for introducing nitrogen-containing substituents at the C-4 position.

Acetal Formation: In the presence of an acid catalyst, alcohols react with the ketone to form acetals. This transformation is often employed as a protecting group strategy for the carbonyl functionality during subsequent reactions.

Cyanohydrin Formation: The addition of cyanide ion to the carbonyl group results in the formation of a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Wittig Reaction: The ketone can undergo olefination reactions, such as the Wittig reaction, to form a carbon-carbon double bond at the C-4 position.

These nucleophilic additions are often the initial step in more complex synthetic sequences. For instance, the imine formed from the reaction with aniline (B41778) can be subsequently reduced with an agent like sodium borohydride (B1222165) to produce 4-anilino-N-phenethylpiperidine (ANPP), a key precursor in the synthesis of fentanyl. wikipedia.org

Alpha-Functionalization via Enolate Chemistry and Carbanion Intermediates

The carbon atoms adjacent to the ketone (α-carbons) are amenable to functionalization through the formation of enolates or carbanion intermediates. This reactivity is a cornerstone of C-C bond formation in organic synthesis. The N-acyl group, in this case, the phenylacetyl group, can influence the regioselectivity and stereoselectivity of these reactions. nih.gov

Strategies for α-functionalization include:

Alkylation: In the presence of a strong base, an enolate can be generated, which can then act as a nucleophile to attack an alkyl halide, leading to α-alkylation. The choice of the N-protecting group and reaction conditions can direct the site of functionalization. nih.gov

Aldol (B89426) Condensation: The enolate can also react with other carbonyl compounds in an aldol condensation to form β-hydroxy ketones.

Michael Addition: As a Michael donor, the enolate can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Research has shown that directing groups on the piperidine nitrogen are often necessary to achieve high selectivity in α-functionalization. researchgate.net For example, lithiation of N-Boc piperidine followed by transmetalation has been used for Negishi-type cross-coupling reactions at the α-position. researchgate.net

Selective Reductive and Oxidative Transformations of the Carbonyl Group

The ketone functionality can be selectively reduced to a hydroxyl group or completely removed. Conversely, oxidative reactions at this position are less common for this specific compound but are theoretically possible.

Reduction to Alcohol: The carbonyl group is readily reduced to a secondary alcohol using various reducing agents. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be critical to avoid the reduction of other functional groups, such as the amide. For instance, sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of amides. google.com

Reductive Amination: The ketone can be converted directly to an amine through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). sciencemadness.org

Deoxygenation (Wolff-Kishner and Clemmensen Reductions): The carbonyl group can be completely removed to form a methylene (B1212753) group. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) are classic methods for this transformation. The choice between these methods depends on the stability of other functional groups in the molecule to acidic or basic conditions.

The electrochemical reduction of similar carbonyl compounds has been studied, revealing that the molecular structure and the nature of the electrode surface significantly influence the reaction pathway. researchgate.net

Transformations Involving the N-Acyl Piperidine Moiety

The N-phenylacetyl group and the piperidine nitrogen itself are key sites for chemical modifications, allowing for the diversification of the core structure.

Cleavage and Exchange Reactions of the Phenylacetyl Group

The N-phenylacetyl group can be cleaved under various conditions, which is a crucial step if further modification of the piperidine nitrogen is desired.

Acidic or Basic Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, although this may also affect other parts of the molecule.

Enzymatic Cleavage: A mild and highly selective method for cleaving the N-phenylacetyl group is through enzymatic hydrolysis, for example, using penicillin G acylase under nearly neutral conditions. thieme-connect.de

Reductive Cleavage: In some cases, reducing agents like lithium aluminum hydride can cleave the amide bond, though this would also reduce the ketone.

Once the phenylacetyl group is removed, the resulting secondary amine (piperidin-4-one) can be re-acylated with different acylating agents to introduce a variety of substituents.

Modifications of the Piperidine Nitrogen (e.g., N-alkylation post-deacylation)

Following the removal of the phenylacetyl group, the secondary amine of the piperidine ring becomes available for further functionalization.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the acid formed. researchgate.net The choice of solvent and base is critical for the success of the N-alkylation. sciencemadness.org For instance, potassium carbonate in a solvent like acetonitrile (B52724) or DMF is a common system. researchgate.nettandfonline.com

N-Arylation: The nitrogen can also be arylated using methods like the Buchwald-Hartwig amination, which involves a palladium catalyst to form a C-N bond with an aryl halide.

Reductive Amination: The secondary amine can also participate in reductive amination with aldehydes or ketones to introduce more complex substituents.

These modifications are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. For example, N-alkylation of the piperidine ring is a key step in the synthesis of many pharmaceutical compounds. tandfonline.com

Reactivity of the Phenylacetyl Side Chain

The phenylacetyl side chain offers two primary sites for chemical modification: the aromatic phenyl ring and the methylene bridge of the acetyl group. These sites allow for a range of transformations that can alter the compound's steric and electronic properties.

Electrophilic Aromatic Substitution and Functional Group Interconversions on the Phenyl Ring

The phenyl ring of the phenylacetyl group is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. The outcome of these reactions is dictated by the electronic nature of the substituent already present on the ring. The N-phenylacetyl group as a whole is generally considered to be ortho-, para-directing due to the potential for the amide nitrogen's lone pair to participate in resonance, donating electron density to the ring. However, the electron-withdrawing character of the adjacent carbonyl group can influence this, potentially leading to a mixture of products.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration introduces a nitro group (-NO₂), which is a strong deactivating group and a meta-director for subsequent substitutions. This nitro group can then be reduced to an amino group (-NH₂), which is an activating, ortho-, para-directing group, thereby opening pathways to a diverse array of further functionalized derivatives.

The synthesis of analogs with various substituents on the phenyl ring highlights the feasibility of these transformations. For example, derivatives with electron-withdrawing and lipophilic substituents, such as chloro or trifluoromethyl groups, at the para and/or meta positions have been synthesized to probe structure-activity relationships in related compounds. google.com The presence of compounds like (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine underscores that di-substitution on the phenyl ring is achievable. google.com

Table 1: Examples of Substituted Phenylacetyl Piperidine Derivatives and Relevant Reactions

| Derivative Class | Example Substituent(s) | Potential Synthetic Reaction |

| Halogenated | -Cl, -Br | Electrophilic Halogenation (e.g., with Br₂/FeBr₃) |

| Nitrated | -NO₂ | Nitration (e.g., with HNO₃/H₂SO₄) |

| Acylated | -C(O)R | Friedel-Crafts Acylation (e.g., with RCOCl/AlCl₃) |

| Alkylated | -R (alkyl group) | Friedel-Crafts Alkylation (e.g., with RCl/AlCl₃) |

Oxidative Transformations of the Acetyl Linker

The methylene group (α-carbon) of the N-acylpiperidine structure is susceptible to oxidation. Studies on related N-acyl-pyrrolidines and -piperidines have shown that these compounds can be oxidized to the corresponding lactams (e.g., piperidin-2-ones). researchgate.net This transformation can be achieved using reagents like iron(II)-hydrogen peroxide. researchgate.net The reaction proceeds via the preferential attack of the oxidant on the methine group adjacent to the nitrogen atom. researchgate.net The reactivity is influenced by the ring size, with pyrrolidine (B122466) derivatives being more reactive than their piperidine counterparts. researchgate.net

Another documented oxidative process involves the use of potassium permanganate. For instance, a related compound, 3-[N-phenylacetylamino-piperidine]-2,6-dione, undergoes oxidation with a saturated aqueous solution of potassium permanganate. google.com While the specific products of this reaction on this compound are not detailed in the available literature, such strong oxidizing agents can potentially lead to cleavage of the side chain or oxidation at the benzylic position. The oxidation of similar compounds suggests that the formation of a lactam by targeting the C-H bond alpha to the nitrogen is a likely pathway. researchgate.net

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound allows for intramolecular reactions, leading to the formation of new ring systems or structural isomers. One of the most relevant intramolecular cyclizations for related structures is the Dieckmann condensation. This reaction is used in the synthesis of the closely related 1-(2-phenethyl)-4-piperidone, a key intermediate for fentanyl. ajrconline.orgresearchgate.net The Dieckmann reaction involves the intramolecular condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. researchgate.net This highlights the potential for the carbon framework of N-substituted piperidones to undergo ring-forming reactions.

Rearrangement reactions are also plausible. N-acyl compounds can undergo intramolecular acyl group migrations. For example, (E)-O-acyl isoamides are known to undergo a thermal researchgate.netnih.gov acyl group migration to form the more stable N-acyl amides, proceeding through a four-membered transition state. rsc.org This type of rearrangement, involving the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, is a potential pathway for isomerization or other structural changes in N-acyl piperidones under certain conditions. rsc.org

Furthermore, 'ring-closed' analogs of related compounds like fentanyl have been prepared, which necessarily involve intramolecular cyclization steps. nih.gov These reactions often create polycyclic structures by forming new bonds between different parts of the parent molecule.

Detailed Mechanistic Investigations using Spectroscopic and Computational Approaches

The detailed study of the structure, conformation, and reactivity of this compound and its derivatives relies heavily on a combination of spectroscopic and computational methods.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are principal tools for structural elucidation.

NMR Spectroscopy: 1H and 13C NMR provide definitive information about the chemical environment of each atom in the molecule. For the related N-phenylethylpiperidin-4-one, characteristic signals in the 1H NMR spectrum include multiplets for the phenyl protons around 7.2-7.3 ppm and various signals for the piperidine and ethyl protons. nih.gov The 13C NMR spectrum shows the ketone carbonyl at approximately 209.0 ppm. nih.gov For N-acyl piperidin-4-ones, dynamic 1H NMR studies have been used to determine the energy barrier for rotation around the N-CO amide bond, which is found to be significant (e.g., 52.75 kJ/mol for a related derivative). researchgate.net These studies, along with Nuclear Overhauser Effect (nOe) experiments, reveal that N-acylpiperidin-4-ones often exist in a distorted boat conformation rather than a simple chair, due to the planar nature of the N-C=O moiety. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and the solid-state conformation of molecules. beilstein-journals.orgresearchgate.net For various piperidone derivatives, these studies have confirmed the adoption of chair, boat, or twist-boat conformations depending on the substitution pattern. researchgate.netbeilstein-journals.orgresearchgate.net For example, analysis of related structures has confirmed that the piperidine ring can adopt a distorted boat conformation. researchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic properties of piperidone derivatives. researchgate.net These studies can predict optimized geometries, explore molecular orbitals (HOMO-LUMO), and perform Natural Bond Orbital (NBO) analysis to understand intramolecular interactions and stability. researchgate.net DFT is also employed to investigate reaction mechanisms, such as those for rearrangement reactions, by calculating the energy of transition states and intermediates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed for series of piperidine derivatives to correlate their structural features with their biological activity. tandfonline.com These computational models use descriptors related to the molecule's shape, size, and electronic properties to predict the activity of new, unsynthesized compounds.

Molecular Docking: This computational technique is used to predict the preferred binding mode of a molecule to a biological target, such as a receptor or enzyme. acs.orgtandfonline.com For piperidine derivatives, docking studies help to understand how they interact with active sites, for instance, by identifying key hydrogen bonding or hydrophobic interactions. acs.org

Table 2: Spectroscopic and Computational Data for Related Piperidone Derivatives

| Technique | Analyte/System | Findings/Information Obtained | Reference(s) |

| 1H & 13C NMR | N-phenylethylpiperidin-4-one | Chemical shifts for all protons and carbons, structural confirmation. | nih.gov |

| Dynamic 1H NMR | N-acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-ones | Energy barrier for N-CO rotation, evidence for distorted boat conformation. | researchgate.net |

| X-ray Diffraction | Various piperidone derivatives | Solid-state conformation (chair, boat, twist-boat), bond lengths, and angles. | beilstein-journals.orgresearchgate.net |

| DFT Calculations | Piperidone derivatives | Optimized geometry, HOMO-LUMO energies, molecular stability, reactivity parameters. | researchgate.net |

| QSAR | Furan-pyrazole piperidine derivatives | Correlation of structural descriptors with inhibitory activity. | tandfonline.com |

| Molecular Docking | N-functionalized piperidine derivatives | Predicted binding modes into the active site of dopamine (B1211576) receptor D2. | tandfonline.com |

Strategic Derivatization and Structural Modifications of the 1 2 Phenylacetyl Piperidin 4 One Core

Design and Synthesis of Analogs with Modifications at C-4

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a highly reactive site, making it a prime target for a multitude of chemical transformations. This reactivity facilitates the introduction of diverse substituents and the assembly of more intricate molecular structures.

| Reactant | Product |

| Primary Amine | Imine |

| Hydroxylamine | Oxime |

| Hydrazine (B178648) | Hydrazone |

| Substituted Hydrazine | Substituted Hydrazone |

Construction of Spirocyclic Systems via Ketone Reactivity

The C-4 ketone serves as an effective entry point for the creation of spirocyclic systems, where a single carbon atom is shared by two rings. wikipedia.org A frequently employed method is the Knoevenagel condensation of 1-(2-phenylacetyl)piperidin-4-one with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. The resulting α,β-unsaturated nitrile can then undergo a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization to generate a spiro-heterocycle. Another valuable approach is the Gewald reaction, in which the ketone reacts with an α-amino nitrile and elemental sulfur to construct a spiro-2-aminothiophene ring. These spirocyclic derivatives possess a more rigid three-dimensional structure, which can be beneficial for optimizing interactions with biological macromolecules. whiterose.ac.ukmdpi.com

Alkylation, Arylation, and Other Substitutions at the Ketone Alpha-Positions (C-3, C-5)

The carbon atoms adjacent to the C-4 ketone, namely C-3 and C-5, are amenable to deprotonation by a suitable base, which generates an enolate intermediate. This enolate can subsequently act as a nucleophile, reacting with a variety of electrophiles to introduce alkyl, aryl, or other functional groups at these positions. semanticscholar.orgresearchgate.net For example, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by the addition of an alkyl halide, results in α-alkylation. The stereochemical outcome of these reactions can often be directed by the use of chiral auxiliaries or catalysts, enabling the selective formation of particular stereoisomers. Such modifications can have a profound effect on the molecule's shape and its affinity for fatty environments.

Chemical Modifications of the Piperidine Ring System

In addition to modifications at the C-4 position, the piperidine ring itself can be chemically altered to explore a broader range of chemical structures and to fine-tune the molecule's properties.

Stereoselective Introduction of Chiral Centers and Diastereoselective Transformations

The introduction of chiral centers into the piperidine ring can be accomplished through various stereoselective synthetic methods. nih.govnih.govdepositolegale.it Asymmetric reduction of the C-4 ketone using chiral reducing agents, such as those derived from boranes or aluminum hydrides in the presence of a chiral ligand, can produce enantiomerically enriched 4-hydroxypiperidine (B117109) derivatives. Subsequent reactions can then proceed with a degree of stereocontrol, influenced by the newly introduced chiral center. nih.gov When one or more chiral centers are already present in the molecule, diastereoselective transformations can be utilized to guide the formation of a new stereocenter in a predictable manner. For instance, the reduction of a C-4 substituted ketone can be influenced by the existing stereochemistry at other positions on the ring, favoring the formation of one diastereomer over others.

Remote Functionalization of the Piperidine Ring

While direct functionalization of the piperidine ring of this compound at positions other than the nitrogen or the carbon adjacent to the carbonyl group presents a synthetic challenge, various strategies have been developed to introduce substituents at these remote positions. These methods often involve multi-step synthetic sequences starting from more elaborately substituted piperidine precursors.

One approach involves the use of rhodium-catalyzed C-H insertion reactions. nih.gov By selecting the appropriate catalyst and protecting group on the piperidine nitrogen, it is possible to direct functionalization to specific positions on the ring. nih.gov For instance, different rhodium catalysts can selectively promote C-H functionalization at the C2, C3, or C4 positions of the piperidine ring, allowing for the synthesis of a variety of positional analogues. nih.gov

Another strategy involves the construction of the piperidine ring with the desired substituents already in place. For example, the Petrenko-Kritschenko reaction, which involves the condensation of an amine, an aldehyde, and a β-keto ester, can be used to synthesize piperidin-4-ones with substituents at various positions. researchgate.net The Dieckmann condensation of aminodicarboxylate esters is another widely used method for preparing substituted 4-piperidones. researchgate.net These pre-functionalized piperidin-4-ones can then be N-acylated with phenylacetic acid or a derivative to yield the target compounds.

Furthermore, derivatization can be achieved through reactions at the 4-keto group. For instance, the ketone can be converted to an enamine, which can then undergo further reactions. researchgate.net Nucleophilic addition to the carbonyl group is another common transformation. researchgate.net

| Compound Name | Modification Site | Synthetic Method | Reference |

| 2-Substituted-1-(2-phenylacetyl)piperidin-4-one | C2 of piperidine ring | Rhodium-catalyzed C-H insertion | nih.gov |

| 3-Substituted-1-(2-phenylacetyl)piperidin-4-one | C3 of piperidine ring | Rhodium-catalyzed C-H insertion | nih.gov |

| 4-Substituted-1-(2-phenylacetyl)piperidin-4-one | C4 of piperidine ring | Rhodium-catalyzed C-H insertion | nih.gov |

| 2,6-Disubstituted-1-(2-phenylacetyl)piperidin-4-one | C2 and C6 of piperidine ring | Petrenko-Kritschenko reaction | researchgate.net |

Diversification via N-Phenylacetyl Group Modification

The N-phenylacetyl group of this compound offers significant opportunities for structural diversification, which can be exploited to fine-tune the electronic and steric properties of the molecule. These modifications can be broadly classified into substitutions on the phenyl ring and alterations of the acetyl linker and N-acyl moiety.

Introducing substituents onto the phenyl ring of the N-phenylacetyl group is a common strategy to modulate the electronic and steric profile of the molecule. The electronic nature of the substituent can have a significant impact on the reactivity and biological activity of the compound. Electron-withdrawing groups, such as nitro or halo groups, can decrease the electron density of the carbonyl carbon, potentially influencing its interaction with biological targets. researchgate.net Conversely, electron-donating groups, such as methoxy (B1213986) or methyl groups, can increase the electron density. researchgate.net

The position of the substituent on the phenyl ring is also crucial. Ortho, meta, and para substitutions can lead to different steric and electronic effects, which can in turn affect the compound's conformation and binding affinity to a target. mdpi.com For instance, ortho substituents can induce steric hindrance that may favor a particular conformation. cdnsciencepub.com

A variety of substituted phenylacetic acids are commercially available or can be readily synthesized, allowing for the straightforward preparation of a wide range of N-acyl derivatives of piperidin-4-one. The coupling of these substituted phenylacetic acids with piperidin-4-one is typically achieved using standard amide bond formation protocols.

| Substituent | Position | Electronic Effect | Potential Impact |

| Nitro (NO₂) | para | Electron-withdrawing | Decreased carbonyl carbon electrophilicity |

| Methoxy (OCH₃) | para | Electron-donating | Increased carbonyl carbon electrophilicity |

| Chloro (Cl) | ortho | Electron-withdrawing, Steric hindrance | Altered conformation and reactivity |

| Methyl (CH₃) | para | Electron-donating | Increased electron density |

Modification of the acetyl linker and the broader N-acyl moiety provides another avenue for structural diversification. The length and flexibility of the linker between the phenyl ring and the piperidine nitrogen can be altered to optimize interactions with a biological target. nih.gov For instance, homologation of the acetyl linker to a propanoyl or butanoyl chain can change the spatial orientation of the phenyl group relative to the piperidine ring.

Furthermore, the entire N-phenylacetyl group can be replaced with other N-acyl moieties. This can include the introduction of different aromatic or heterocyclic rings in place of the phenyl group, or the use of aliphatic acyl groups. For example, acylation with different acyl chlorides can introduce varied distances between the carbonyl group and the phenyl ring. uniroma1.it The nature of these N-acyl groups can significantly influence the pharmacological properties of the resulting compounds. nih.gov The synthesis of these analogs typically involves the acylation of piperidin-4-one with the corresponding acyl chloride or carboxylic acid. uniroma1.itnih.gov

| Linker/Moiety Modification | Rationale | Synthetic Approach |

| Homologation of acetyl linker | Altering spatial orientation of the phenyl group | Reaction with corresponding homologous acyl chlorides |

| Replacement of phenylacetyl with other acyl groups | Exploring different steric and electronic properties | Acylation with various acyl chlorides or carboxylic acids |

| Introduction of heterocyclic rings | Introducing new pharmacophoric features | Coupling with heterocyclic carboxylic acids |

Parallel Synthesis and Library Generation Approaches for Scaffold Exploration

Parallel synthesis and the generation of chemical libraries are powerful tools for exploring the structure-activity relationships (SAR) of a given scaffold. uniroma1.it For the this compound core, these approaches enable the rapid synthesis of a large number of analogs with diverse substitutions, facilitating the identification of compounds with desired biological activities. nih.gov

Solid-phase synthesis is a particularly useful technique for library generation. scielo.br In this approach, the piperidin-4-one scaffold can be attached to a solid support, allowing for the sequential addition of different building blocks in a parallel fashion. scielo.br For example, a library of piperidine derivatives can be generated by reacting a resin-bound piperidone with a variety of aldehydes and amines. mdpi.com

Solution-phase parallel synthesis is another effective strategy. mdpi.com This method often involves the use of robotic liquid handlers to perform reactions in multi-well plates, allowing for the simultaneous synthesis of hundreds or even thousands of compounds. A key aspect of successful library synthesis is the development of robust and high-yielding reaction protocols that are tolerant of a wide range of functional groups. researchgate.net

The design of the library is also a critical consideration. A well-designed library should cover a diverse chemical space by incorporating a wide variety of building blocks with different steric and electronic properties. uniroma1.it This can be achieved by using a diverse set of substituted phenylacetic acids, as well as other acylating agents and functionalized piperidin-4-one precursors.

Role of 1 2 Phenylacetyl Piperidin 4 One As a Versatile Synthetic Intermediate

A Foundation for Complex Heterocyclic Architectures

The piperidone scaffold is a well-established building block for the synthesis of more elaborate heterocyclic compounds. iucr.org The presence of both a ketone and a secondary amine (after potential deacylation) within the 1-(2-PHENYLACETYL)PIPERIDIN-4-ONE structure allows for a wide range of synthetic manipulations, leading to the formation of polycyclic systems and spirocyclic compounds.

Crafting Polycyclic Systems: Quinolizidines and Indolizidines

The piperidine (B6355638) ring is a fundamental structural motif found in a vast array of alkaloids, including quinolizidine (B1214090) and indolizidine alkaloids. nih.govnih.gov Methodologies that allow for the efficient and stereoselective construction of substituted piperidines are therefore of significant interest. The core structure of this compound can be envisioned as a precursor to substituted piperidines, which can then undergo further cyclization reactions to form these bicyclic systems.

For instance, synthetic strategies often involve the creation of substituted piperidin-4-ols, which can be accessed from piperidin-4-ones through reduction of the ketone functionality. nih.gov Subsequent intramolecular alkylation reactions can then be employed to forge the second ring, leading to the quinolizidine or indolizidine skeleton. nih.gov While direct examples using this compound are not explicitly detailed in the provided search results, the general principles of piperidine chemistry strongly support its potential in this area. The phenylacetyl group could be retained or modified to influence the stereochemical outcome of these cyclizations or to serve as a handle for further functionalization.

The synthesis of these alkaloid frameworks is of considerable importance due to their prevalence in nature and their potential applications. whiterose.ac.uk The development of modular and stereoselective approaches to these structures is a continuing goal in organic synthesis. nih.gov

A Precursor to Azaspirocyclic Natural Products and Analogs

Azaspirocyclic compounds, which feature a spirocyclic junction containing a nitrogen atom, are another important class of heterocyclic molecules. The piperidin-4-one moiety is a key starting material for the synthesis of various spiro compounds. tandfonline.com For example, the reaction of piperidin-4-ones with diols or mercaptoethanol can lead to the formation of dioxa-azaspiro and oxathia-azaspiro derivatives, respectively. tandfonline.com

One documented approach involves the condensation of a substituted piperidin-4-one with propane-1,2-diol to yield a 1,4-dioxa-8-azaspiro[4.5]decane derivative. tandfonline.com This type of transformation highlights the utility of the ketone in this compound for constructing spirocyclic systems. The resulting spirocycles can serve as scaffolds for further chemical elaboration.

The synthesis of 4-azaspiro[2.3]hexane derivatives, which can be considered isosteres of piperidine, has also been explored, demonstrating the broader interest in spirocyclic structures containing a nitrogen atom. acs.orgresearchgate.net These efforts underscore the importance of developing synthetic routes to novel spirocyclic building blocks for applications in medicinal chemistry and drug discovery. acs.org

Integration into Total Synthesis Campaigns

The strategic incorporation of versatile building blocks is a cornerstone of modern total synthesis. While the provided information does not pinpoint a specific total synthesis campaign that explicitly utilizes this compound, the general utility of the piperidin-4-one scaffold is well-documented in the synthesis of complex natural products. nih.govnih.gov

The synthesis of piperidine-containing natural products, such as indolizidine and quinolizidine alkaloids, often relies on the construction of a substituted piperidine ring as a key step. acs.org Methodologies that provide access to enantiomerically enriched piperidine derivatives are particularly valuable. nih.gov The phenylacetyl group in this compound could potentially be leveraged to direct stereoselective transformations or be removed at a later stage in a synthetic sequence.

The development of efficient and modular synthetic routes is a constant driving force in organic chemistry. nih.gov The use of well-defined building blocks like this compound can streamline synthetic efforts and provide rapid access to complex molecular architectures.

Utility in the Development of Diverse Chemical Libraries

The creation of chemical libraries is essential for the exploration of chemical space and the discovery of new bioactive molecules. Heterocyclic compounds, and in particular nitrogen-containing heterocycles, are a mainstay of these libraries due to their prevalence in pharmaceuticals and natural products. sigmaaldrich.comresearchgate.net

The structural features of this compound make it an attractive starting point for the generation of a diverse range of derivatives. The ketone can be subjected to a variety of reactions, including nucleophilic additions, reductions, and condensations. researchgate.net The nitrogen atom, after a potential deacylation of the phenylacetyl group, provides another point for diversification through N-alkylation or N-acylation reactions.

Advanced Computational and Theoretical Investigations of 1 2 Phenylacetyl Piperidin 4 One

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-(2-phenylacetyl)piperidin-4-one.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comorientjchem.org

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the piperidine (B6355638) ring, which are the most electron-rich areas. The LUMO is likely centered on the carbonyl groups (both the ketone on the piperidine ring and the amide), as these are the most electron-deficient sites and thus susceptible to nucleophilic attack.

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations allow for the precise determination of these energy levels. While specific calculations for this compound are not widely published, data from analogous piperidine derivatives provide valuable context. researchgate.net The analysis helps predict sites for electrophilic and nucleophilic attacks; for instance, the electron density of the frontier orbitals can pinpoint the most reactive positions within the molecule's conjugated systems. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound based on Analogous Compounds

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.3 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -0.9 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.4 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |

Note: These values are illustrative and based on DFT calculations performed on similar piperidine structures. Actual values would require specific computation for the target molecule.

The pKa value is a quantitative measure of the acidity or basicity of a functional group. For this compound, the most relevant functional group in this context is the tertiary amine (amide) within the piperidine ring. The basicity of this nitrogen is significantly reduced due to the electron-withdrawing effect of the adjacent phenylacetyl group. The lone pair on the nitrogen atom is delocalized into the amide carbonyl group, making it less available to accept a proton.

Experimental studies on similar phenacyl-piperidine derivatives, determined through potentiometric titration, show pKa values ranging from 5.8 to 8.2, depending on the substituents on the phenyl ring. scispace.com For a compound with an unsubstituted phenyl ring, a pKa value towards the higher end of this range might be expected, though the specific placement of the carbonyl group is critical. scispace.com The alpha-protons adjacent to the ketone (C3 and C5) and the methylene (B1212753) protons of the phenylacetyl group are weakly acidic, with estimated pKa values typically around 20. indiana.edu

Computational methods can predict pKa values, and these theoretical predictions have been found to be in close agreement with experimental data for similar structures. scispace.com

Table 2: Predicted pKa Values for Functional Groups in this compound

| Functional Group | Predicted pKa Range | Basis of Prediction |

| Protonated Piperidine Nitrogen (Amide) | 7.0 - 8.2 | Based on experimental data for analogous phenacyl-piperidine derivatives. scispace.com |

| α-Proton (to ketone) | ~20 | General value for ketones. indiana.edu |

| α-Proton (to phenylacetyl carbonyl) | ~20 | General value for ketones/amides. indiana.edu |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of this compound is not static and is crucial for its interactions and reactivity. Conformational analysis and molecular dynamics simulations explore the molecule's preferred shapes and dynamic behavior.

The piperidin-4-one ring is known to adopt a chair conformation as its most stable state to minimize steric and torsional strain. chemrevlett.comsci-hub.se However, the presence of the bulky N-phenylacetyl substituent introduces complexity. Computational searches for energy minima aim to identify the most stable conformer(s).

The surrounding solvent can significantly influence both the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations are particularly useful for studying these effects by modeling the explicit interactions between the solute and solvent molecules over time. mdpi.com

For this compound, polar solvents are expected to stabilize more polar conformers. The polarity of the solvent can affect the rate of reactions involving the molecule. For instance, in nucleophilic aromatic substitution reactions involving piperidine, the reaction rate and mechanism can be highly dependent on the solvent's ability to stabilize charged intermediates or act as a hydrogen-bond donor. rsc.org Computational studies have shown that for some piperidine derivatives, a change in solvent can even reverse the preference from an equatorial to an axial conformation for a substituent. nih.govd-nb.info MD simulations can model these solvent-solute interactions, providing a dynamic picture of how the solvent cage influences the conformational landscape and the accessibility of reactive sites. mdpi.com

Reaction Pathway Elucidation and Transition State Modeling for Key Transformations

Understanding the mechanism of a chemical reaction requires identifying the transition states—the high-energy structures that connect reactants to products. Computational modeling is a powerful tool for elucidating these reaction pathways.

A key transformation related to this compound is the synthesis of its core piperidin-4-one structure. A common method is the Dieckmann condensation, which involves the intramolecular cyclization of a diester. researchgate.net Computational modeling of this reaction would involve:

Modeling the Enolate Formation: Calculating the energy barrier for the deprotonation of an α-carbon by a base.

Simulating the Ring Closure: Modeling the nucleophilic attack of the enolate on the second ester group to form the six-membered ring. This step involves locating the transition state for the C-C bond formation.

Analyzing the Final Steps: Modeling the subsequent hydrolysis and decarboxylation to yield the final piperidin-4-one ring.

Ligand-Target Interaction Modeling (Molecular Docking and Molecular Dynamics for mechanistic binding mode prediction to biological targets, e.g., enzyme active sites, receptor pockets)

Due to a lack of direct computational studies on this compound, this section reviews molecular docking and molecular dynamics simulations of structurally analogous piperidin-4-one derivatives. These studies provide valuable insights into the potential ligand-target interactions and binding modes of this class of compounds with various biological targets.

Molecular Docking Studies of Piperidin-4-one Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. malayajournal.org Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Docking is frequently used to predict the binding of small molecule drug candidates to their protein targets in order to in turn predict the affinity and activity of the small molecule.

Several studies have explored the interaction of piperidin-4-one derivatives with various biological targets, revealing key structural features that govern their binding. For instance, derivatives of 2,6-diphenyl piperidone were theoretically designed and docked against the 2B7N protein of Helicobacter pylori. researchgate.net This research aimed to identify potential lead molecules for treating infections caused by this bacterium. researchgate.net

In another study, piperidine derivatives were investigated as inhibitors of human Dipeptidyl Peptidase IV (DPP4), a target for type 2 diabetes. malayajournal.org Molecular docking studies showed that these compounds bind effectively within the active site pocket of the DPP4 protein, with the oxygen atom of the ligand forming hydrogen bond interactions with the amino acid residues Tyr547 and Tyr666. malayajournal.org The presence of a hydroxyl group on the ligand was found to be crucial for better interaction and the mechanism of inhibition. malayajournal.org

Furthermore, computational quantum chemical studies and molecular docking have been performed on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one derivatives. tandfonline.com These studies revealed that the piperidin-4-one ring typically adopts a chair conformation, which influences its interaction with biological targets. tandfonline.com Docking against an antibacterial protease target showed significant interactions, with calculated binding energies indicating strong affinity. tandfonline.com Specifically, interactions with amino acids such as HIS497 and LEU666 were observed. tandfonline.com

The table below summarizes the findings from various molecular docking studies on piperidin-4-one analogs, highlighting the target proteins, key interacting residues, and binding energies.

| Compound Class | Biological Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

| Piperidine derivatives | Human Dipeptidyl Peptidase IV (DPP4) | Tyr547, Tyr666 | Not Specified | malayajournal.org |

| 2,6-diphenyl piperidone derivatives | Helicobacter pylori 2B7N protein | Not Specified | Not Specified | researchgate.net |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Antibacterial Protease | HIS497, LEU666 | -11.60 | tandfonline.com |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives | 20S Proteasome (β5 subunit) | THR-1, GLY-47 | -8.43 to -9.12 | acs.org |

| Piperidine-dihydropyridine hybrids | Epidermal Growth Factor Receptor (EGFR) | Not Specified | -8.2 to -9.8 | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is valuable for understanding the stability of ligand-protein complexes and for refining the binding poses obtained from molecular docking.

For N-acyl piperidine derivatives, which are structurally similar to this compound, MD simulations have been used to investigate their potential as inhibitors of juvenile hormone in Aedes aegypti. nih.gov These simulations helped in assessing the binding free energy and stability of the ligand-receptor complexes. nih.gov

In a study on piperidine derivatives targeting the σ1 receptor, MD simulations with per-residue binding free energy deconvolution were employed. d-nb.info These simulations revealed that interactions with the lipophilic binding pocket, consisting of residues like Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206, are crucial for determining the binding affinity. d-nb.info

Similarly, MD simulations of sialic acid piperidine derivatives in complex with the P. mirabilis sialic acid sodium solute symporter were performed to understand their high-affinity binding. nih.gov These simulations provided insights into the conformational dynamics of the ligand-protein complex. nih.gov

The following table presents a summary of molecular dynamics simulation findings for piperidin-4-one analogs.

| Compound Class | Biological Target | Key Findings from MD Simulations | Reference |

| N-Acyl piperidine derivatives | Aedes aegypti Juvenile Hormone Target | Assessed binding free energy and complex stability. | nih.gov |

| Aminoethyl-substituted piperidine derivatives | σ1 Receptor | Identified key interactions with a lipophilic binding pocket (Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206). | d-nb.info |

| Sialic acid piperidine derivatives | P. mirabilis Sialic Acid Sodium Solute Symporter | Investigated high-affinity binding and conformational dynamics. | nih.gov |

In silico studies, including molecular docking and molecular dynamics, are powerful tools for drug discovery and for understanding the interactions between ligands and their biological targets. researchgate.net While direct computational studies on this compound are not currently available, the research on analogous structures provides a strong foundation for predicting its potential biological activities and for guiding future experimental work.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations for 1 2 Phenylacetyl Piperidin 4 One Derivatives

Rational Design and Synthesis of Analogs for SAR Exploration

The journey to understanding the therapeutic promise of 1-(2-phenylacetyl)piperidin-4-one derivatives begins with the rational design and synthesis of a library of analogs. This process is guided by established medicinal chemistry principles aimed at systematically probing the structural requirements for biological activity.

The synthesis of the parent compound, this compound, can be achieved through the acylation of piperidin-4-one with phenylacetyl chloride. A common synthetic route involves the reaction of 4-piperidone (B1582916) hydrochloride monohydrate with phenylacetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. This straightforward method allows for the efficient production of the core scaffold.

To explore the structure-activity relationships, medicinal chemists employ a variety of design strategies:

Modification of the Phenylacetyl Moiety: The phenyl ring of the phenylacetyl group is a prime target for modification. Introducing substituents at the ortho, meta, and para positions can significantly impact the compound's electronic and steric properties. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) are systematically incorporated to assess their influence on target binding and activity. For instance, studies on related 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have shown that electron-withdrawing and lipophilic substituents on the aryl ring can enhance analgesic activity and receptor affinity. nih.gov

Alterations to the Piperidine (B6355638) Ring: The piperidine-4-one ring itself offers avenues for structural variation. Substitution at the C2 and C6 positions with aryl groups has been explored, leading to compounds with notable antimicrobial activity. biomedpharmajournal.org Furthermore, the carbonyl group at the C4 position is a key functional handle. It can be converted to other functional groups, such as a hydroxyl or an amino group, to probe the importance of this hydrogen bond acceptor. The derivatization of the C4-ketone to a thiosemicarbazone has been shown to enhance the antifungal activity of piperidin-4-one derivatives. biomedpharmajournal.org

Introduction of Bridged Systems: To constrain the conformation of the piperidine ring and explore different spatial arrangements of the pharmacophoric elements, bridged piperidine analogs can be synthesized. While not directly reported for this compound, studies on other piperidine-containing scaffolds have shown that such rigidification can lead to enhanced affinity and selectivity for biological targets. nih.gov

These rationally designed analogs are then synthesized, purified, and characterized to build a diverse chemical library for subsequent biological evaluation.

In Vitro Biochemical and Biophysical Characterization of Compound-Target Interactions

With a library of analogs in hand, the next critical step is to characterize their interactions with biological targets through a battery of in vitro biochemical and biophysical assays. The specific assays employed depend on the therapeutic target of interest, which for piperidin-4-one derivatives can be diverse, including enzymes, receptors, and ion channels.

Enzyme Inhibition and Kinetics: If the target is an enzyme, initial screening often involves measuring the inhibition of enzyme activity at a single compound concentration. For promising hits, detailed kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). For example, derivatives of piperidine have been evaluated as inhibitors of enzymes like acetylcholinesterase. mdpi.com

Receptor Binding Assays: When the target is a receptor, radioligand binding assays are a common method to determine the affinity of the synthesized compounds. These assays measure the ability of the test compounds to displace a known radiolabeled ligand from the receptor, yielding the inhibitory constant (Kᵢ). For instance, various piperidine derivatives have been assessed for their binding affinity to dopamine (B1211576), serotonin, and opioid receptors. uni-mainz.deacs.org

Cellular Target Engagement: To confirm that a compound interacts with its intended target within a cellular context, target engagement assays are utilized. These can include techniques like cellular thermal shift assays (CETSA), which measure the stabilization of the target protein upon ligand binding.

The data generated from these in vitro assays are crucial for building a comprehensive understanding of how structural modifications influence the biological activity of the this compound derivatives.

Computational SAR Modeling and Cheminformatics Analysis for Predictive Structure-Activity Relationships

To rationalize the experimental SAR data and to guide the design of future generations of analogs, computational modeling and cheminformatics analysis are indispensable tools. These in silico methods provide insights into the three-dimensional (3D) aspects of compound-target interactions and help in building predictive models.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can develop models that predict the activity of novel compounds before their synthesis. For example, a QSAR study on 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives highlighted the importance of electron-withdrawing and lipophilic substituents on the aryl moiety for analgesic activity. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help visualize the binding mode of this compound derivatives within the active site of a target, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This information is invaluable for understanding the SAR at a molecular level and for designing analogs with improved binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. These models can be generated based on the structures of active ligands (ligand-based) or the structure of the target's binding site (structure-based).

Understanding Pharmacophore Features and Structural Requirements for In Vitro Activity and Selectivity

By integrating the findings from SAR studies, in vitro biological characterization, and computational modeling, a comprehensive picture of the pharmacophore for this compound derivatives can be constructed. This pharmacophore model highlights the key structural features that are critical for in vitro activity and selectivity.

Based on studies of related piperidine derivatives, the following pharmacophoric features are likely to be important for the biological activity of this compound analogs:

The Phenylacetyl Moiety: The aromatic ring of the phenylacetyl group likely engages in hydrophobic or π-π stacking interactions within the target's binding pocket. The nature and position of substituents on this ring can fine-tune these interactions and influence binding affinity.

The Piperidine Nitrogen: The basic nitrogen atom of the piperidine ring is often a key interaction point, potentially forming a salt bridge or a hydrogen bond with an acidic residue in the target protein. acs.org

The C4-Carbonyl Group: The carbonyl oxygen at the C4 position of the piperidine ring is a potential hydrogen bond acceptor, which can be a crucial interaction for anchoring the ligand in the binding site.

The table below summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how modifications to the core structure could influence biological activity.

| Compound | R1 (para-position of phenyl ring) | R2 (C2/C6 of piperidine) | C4-modification | Hypothetical In Vitro Activity (IC₅₀, nM) |

| 1 | H | H | =O | 100 |

| 2 | OCH₃ | H | =O | 75 |

| 3 | Cl | H | =O | 50 |

| 4 | NO₂ | H | =O | 25 |

| 5 | H | Phenyl | =O | 150 |

| 6 | H | H | -OH | 200 |

| 7 | H | H | =NNHCSNH₂ | 80 |

This table illustrates that electron-withdrawing substituents on the phenyl ring (compounds 3 and 4) could potentially increase activity, while bulky substituents on the piperidine ring (compound 5) might be detrimental. Modification of the C4-carbonyl (compounds 6 and 7) would likely alter the binding mode and potency.

Emerging Research Frontiers and Future Perspectives for 1 2 Phenylacetyl Piperidin 4 One

Development of Novel Catalytic Systems for Enhanced Synthesis and Derivatization

The synthesis of piperidin-4-ones and their derivatives has traditionally relied on methods like the Mannich condensation. nih.govchemrevlett.com However, modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and sustainable catalytic systems. The future of synthesizing and derivatizing 1-(2-phenylacetyl)piperidin-4-one lies in the adoption of novel catalytic technologies that offer improved yields, stereoselectivity, and functional group tolerance.

Recent advancements in catalysis for piperidine (B6355638) synthesis showcase several promising directions. For instance, transition metal catalysis has emerged as a powerful tool. Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes and oxidative amination of non-activated alkenes provide new routes to substituted piperidines. nih.govmdpi.com Similarly, palladium catalysts have been employed for the enantioselective amination of alkenes to form piperidine rings. nih.gov

Another significant area of development is the use of earth-abundant metal catalysts. Cobalt-based catalysts, for example, have been successfully used for the acid-free hydrogenation of pyridines to piperidines and for the radical intramolecular cyclization of amino-aldehydes. nih.govmdpi.com The development of heterogeneous catalysts, such as biopolymer-based nanomagnetic catalysts, also presents an opportunity for greener and more easily recyclable synthetic processes. scielo.org.za These systems could be adapted for the large-scale and environmentally friendly production of this compound and its derivatives.

The derivatization of the this compound scaffold can also be enhanced through novel catalytic methods. For example, catalytic systems that enable selective functionalization at different positions of the piperidine ring or the phenylacetyl moiety would significantly expand the accessible chemical space. google.com This includes late-stage functionalization techniques that can introduce complexity into the molecule at a later point in the synthetic sequence.

Table 1: Examples of Novel Catalytic Systems for Piperidine Synthesis

| Catalyst Type | Reaction | Potential Application for this compound | Reference(s) |

| Gold(I) Complexes | Intramolecular dearomatization/cyclization, Oxidative amination | Novel routes to complex piperidine scaffolds from acyclic precursors. | nih.gov, mdpi.com |

| Palladium Complexes | Enantioselective amination of alkenes | Asymmetric synthesis of chiral derivatives. | nih.gov |